1-[4-(Benzyloxy)phenyl]propan-2-ol
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Overview
Description
1-[4-(Benzyloxy)phenyl]propan-2-ol is an organic compound that belongs to the class of phenylpropanoids It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-(Benzyloxy)phenyl]propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-benzyloxybenzaldehyde with a Grignard reagent, such as phenylmagnesium bromide, followed by reduction of the resulting intermediate . Another approach involves the reduction of 1-[4-(benzyloxy)phenyl]propan-2-one using a reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)phenyl]propan-2-ol undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like halides, amines
Major Products Formed
Oxidation: 1-[4-(Benzyloxy)phenyl]propan-2-one
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[4-(Benzyloxy)phenyl]propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . The hydroxyl group can also form hydrogen bonds, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Benzyloxy)phenyl]ethanol: Similar structure but with an ethanol moiety instead of propanol.
1-[4-(Benzyloxy)phenyl]propan-1-ol: Similar structure but with the hydroxyl group on the first carbon of the propanol chain.
4-(Benzyloxy)benzaldehyde: Precursor in the synthesis of 1-[4-(Benzyloxy)phenyl]propan-2-ol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its benzyloxy group provides stability and potential for further functionalization, while the propanol moiety offers versatility in chemical reactions .
Properties
CAS No. |
141052-44-0 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C16H18O2/c1-13(17)11-14-7-9-16(10-8-14)18-12-15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3 |
InChI Key |
NUBBCIWCHIAYEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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